molecular formula C21H21N5O2 B2704930 2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide CAS No. 1261004-60-7

2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide

Cat. No.: B2704930
CAS No.: 1261004-60-7
M. Wt: 375.432
InChI Key: RFYQLURVRQIENC-UHFFFAOYSA-N
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Description

2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide is a complex organic compound that belongs to the class of quinoxaline derivatives.

Scientific Research Applications

Mechanism of Action

Safety and Hazards

The safety and hazards of triazole compounds depend on their specific structures and applications. Some triazole derivatives have been found to exhibit cytotoxic activities against human cancer cell lines . Therefore, appropriate safety measures should be taken when handling these compounds.

Future Directions

The future directions in the research of triazole compounds involve the design and synthesis of new derivatives with enhanced biological activities. For instance, new triazoloquinoxaline-based derivatives are being designed and synthesized as VEGFR-2 inhibitors for cancer treatment . Moreover, the antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues are being studied .

Preparation Methods

The synthesis of 2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide typically involves multi-step reactions starting from readily available precursorsCommon reaction conditions involve the use of catalysts, specific temperature controls, and purification steps to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Comparison with Similar Compounds

Similar compounds include other quinoxaline derivatives, such as:

Properties

IUPAC Name

N-(3-methylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-3-7-18-23-24-20-21(28)25(16-10-4-5-11-17(16)26(18)20)13-19(27)22-15-9-6-8-14(2)12-15/h4-6,8-12H,3,7,13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYQLURVRQIENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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